molecular formula C10H13ClFNO B1449744 (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride CAS No. 1260619-17-7

(S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride

Cat. No. B1449744
M. Wt: 217.67 g/mol
InChI Key: RRDLUHKAJWPKCW-PPHPATTJSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by its molecular formula. For “4-[(4-FLUOROPHENOXY)METHYL]PIPERIDINE HYDROCHLORIDE”, the linear formula is C12H17ClFNO . For “2-[4-(4-FLUOROPHENOXY)PHENYL]PYRROLIDINE”, the molecular formula wasn’t provided .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by its molecular weight, boiling point, melting point, and density. For “4-[(4-FLUOROPHENOXY)METHYL]PIPERIDINE HYDROCHLORIDE”, the molecular weight is 245.73 . For “2-[4-(4-FLUOROPHENOXY)PHENYL]PYRROLIDINE”, the molecular weight wasn’t provided .

Scientific Research Applications

The search for scientific applications of “(S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride” brings forward the broader context of pyrrolidine derivatives in drug discovery and their significance in medicinal chemistry. Pyrrolidine, a five-membered nitrogen-containing heterocycle, is extensively utilized in medicinal chemistry to develop compounds for treating human diseases due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage through pseudorotation. This review focuses on the impact of the pyrrolidine scaffold, including its derivatives on drug design, highlighting its versatility in creating bioactive molecules with target selectivity (Giovanna Li Petri et al., 2021).

Versatility of Pyrrolidine in Medicinal Chemistry

Pyrrolidine derivatives are known for their rich pharmacophore exploration capabilities due to the sp3-hybridization, which enhances stereochemical diversity and facilitates three-dimensional coverage of the molecular space. This structural feature is crucial for the development of novel compounds with specific biological activities. Pyrrolidine and its derivatives, including prolinol and pyrrolidine-2-one, have been reported for their contributions to the discovery of bioactive molecules, showcasing the scaffold’s utility in enhancing the biological profile of drug candidates through various synthetic strategies. These strategies involve either the construction of the pyrrolidine ring from cyclic or acyclic precursors or the functionalization of preformed pyrrolidine rings. The stereogenicity of pyrrolidine carbons plays a significant role in determining the biological activity of these compounds, as different stereoisomers and spatial orientations of substituents can lead to diverse biological profiles due to varying binding modes to enantioselective proteins (Giovanna Li Petri et al., 2021).

Safety And Hazards

The safety and hazards of a compound can be determined by its Material Safety Data Sheet (MSDS). Unfortunately, the MSDS for “(S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride” is not available in the sources I found .

properties

IUPAC Name

(3S)-3-(4-fluorophenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO.ClH/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDLUHKAJWPKCW-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1OC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride

CAS RN

1260619-17-7
Record name Pyrrolidine, 3-(4-fluorophenoxy)-, hydrochloride (1:1), (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260619-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-(4-fluorophenoxy)pyrrolidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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